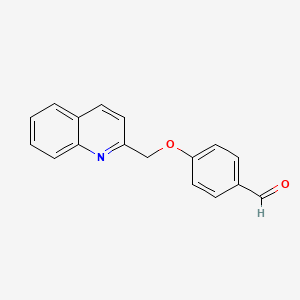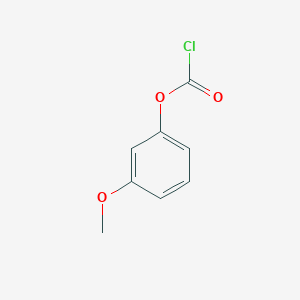
3-Methoxyphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenyl chloroformate, where a methoxy group is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl carbonochloridate typically involves the reaction of 3-methoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3-Methoxyphenol} + \text{Phosgene} \rightarrow \text{3-Methoxyphenyl chloroformate} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 3-methoxyphenyl carbonochloridate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyphenol and hydrochloric acid.
Reduction: It can be reduced to 3-methoxyphenyl methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form carbonates.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
3-Methoxyphenol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Methoxyphenyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxyphenyl carbonochloridate involves its reactivity as an electrophile. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form carbamates, carbonates, and other derivatives.
Comparación Con Compuestos Similares
Phenyl Chloroformate: Similar structure but lacks the methoxy group.
Methyl Chloroformate: Contains a methyl group instead of a phenyl group.
4-Bromoanisole: Similar aromatic structure with a bromine substituent instead of a carbonochloridate group.
Uniqueness: 3-Methoxyphenyl chloroformate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C8H7ClO3 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
(3-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5H,1H3 |
Clave InChI |
LRGNRKNRPNHQGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


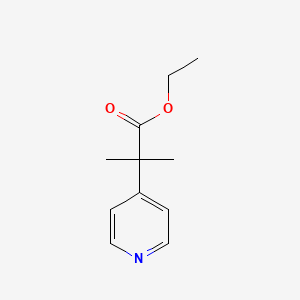
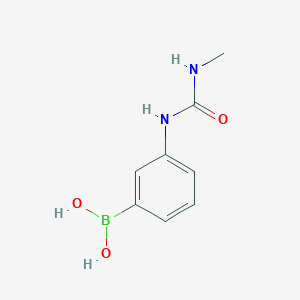
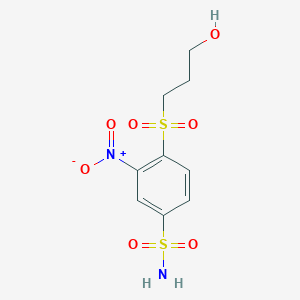

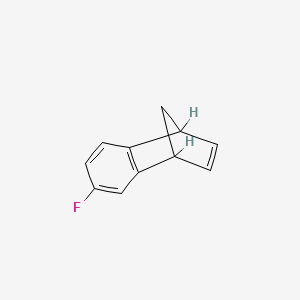
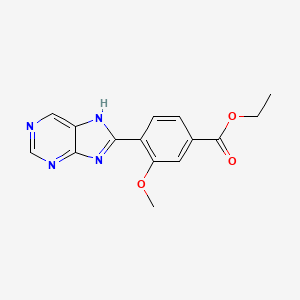
![Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]-](/img/structure/B8737843.png)
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)
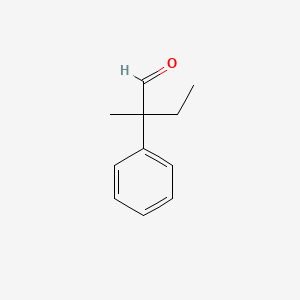
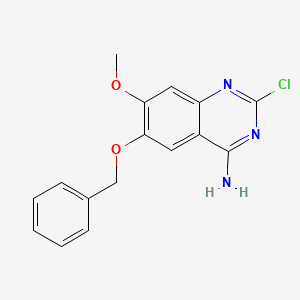

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
